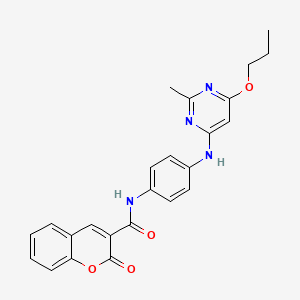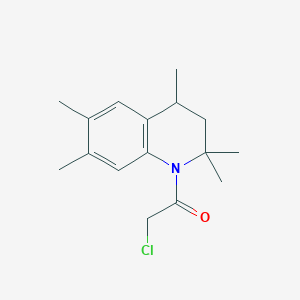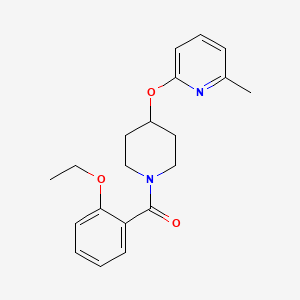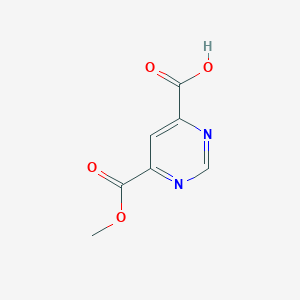![molecular formula C26H26N4O3S B2388969 N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955684-71-6](/img/structure/B2388969.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Cannabinoid Receptor Activity
Research on similar thiazolylindoles indicates potential cannabinoid receptor activity, which could be relevant for the study of neurological pathways and disorders. Compounds with cannabinoid receptor activity can be instrumental in understanding the endocannabinoid system, which plays a crucial role in regulating a variety of physiological and cognitive processes, including fertility, pregnancy, during pre- and postnatal development, appetite, pain-sensation, mood, and memory (Westphal et al., 2015).
Neurological Applications
The structural features of this compound suggest potential activity in the central nervous system, possibly as agonists or antagonists to specific receptors. Similar compounds have shown high affinity and full agonist activity at D2 and D3 receptors, indicating potential applications in Parkinson's disease treatment (Das et al., 2015).
Anticancer Properties
Thiazole derivatives, which are structurally related to the compound , have been explored for their anticancer properties. The synthesis and evaluation of such compounds against various cancer cell lines can lead to the discovery of novel anticancer agents (Abdel-Motaal et al., 2020).
Antibacterial and Antifungal Activities
Thiazole carboxamide derivatives have demonstrated significant antibacterial and antifungal activities in scientific studies. Such compounds could be vital in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Mhaske et al., 2011).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-33-18-11-9-16(10-12-18)24(31)30-26-29-23-20(6-4-8-22(23)34-26)25(32)27-14-13-17-15-28-21-7-3-2-5-19(17)21/h2-3,5,7,9-12,15,20,28H,4,6,8,13-14H2,1H3,(H,27,32)(H,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTFIELWPPORAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

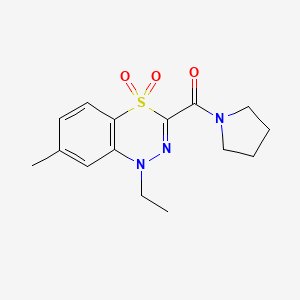
![1-(2-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388887.png)

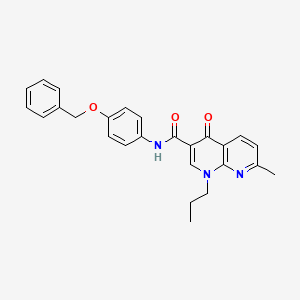
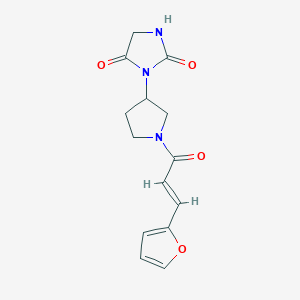
![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)
